molecular formula C6H15BO2 B13471213 (4-Methylpentyl)boronic acid

(4-Methylpentyl)boronic acid

Cat. No.: B13471213
M. Wt: 130.00 g/mol
InChI Key: JVZAAQSKNWTFNV-UHFFFAOYSA-N
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Description

(4-Methylpentyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpentyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the Miyaura borylation, which involves the reaction of an alkyl halide with a diboron reagent in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to ensure precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-Methylpentyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to boronic esters or borates.

    Reduction: Formation of boranes.

    Substitution: Participation in Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products Formed:

    Oxidation: Boronic esters.

    Reduction: Boranes.

    Substitution: Biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

(4-Methylpentyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Employed in the development of sensors for detecting sugars and other biomolecules due to its ability to form reversible covalent complexes with diols.

    Medicine: Investigated for its potential in drug development, particularly in the design of protease inhibitors.

    Industry: Utilized in the production of advanced materials, such as polymers and hydrogels, which benefit from the unique properties of boronic acids.

Mechanism of Action

The mechanism by which (4-Methylpentyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. In the case of Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, transferring its organic group to the palladium and forming a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Cyclohexylboronic acid

Comparison: (4-Methylpentyl)boronic acid is unique due to its specific alkyl chain, which can influence its reactivity and the types of products formed in chemical reactions. Compared to phenylboronic acid, which has an aromatic ring, this compound may exhibit different steric and electronic properties, affecting its behavior in synthetic applications.

Properties

Molecular Formula

C6H15BO2

Molecular Weight

130.00 g/mol

IUPAC Name

4-methylpentylboronic acid

InChI

InChI=1S/C6H15BO2/c1-6(2)4-3-5-7(8)9/h6,8-9H,3-5H2,1-2H3

InChI Key

JVZAAQSKNWTFNV-UHFFFAOYSA-N

Canonical SMILES

B(CCCC(C)C)(O)O

Origin of Product

United States

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